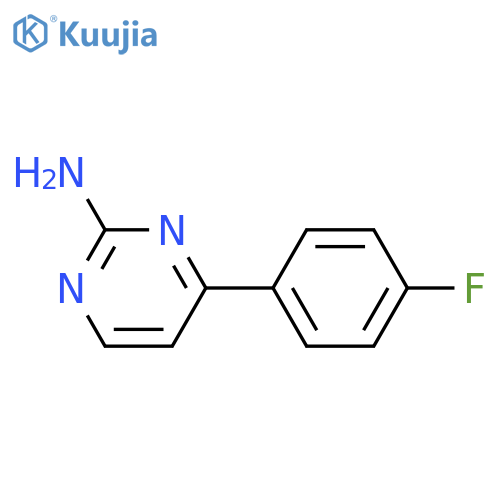

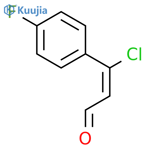

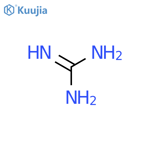

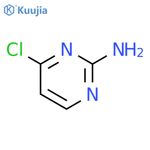

Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines

,

European Journal of Organic Chemistry,

2017,

2017(29),

4260-4264